N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide
Description
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing heterocycles This compound is characterized by the presence of a pyrrole ring, a furan ring, and a sulfonyl group attached to a fluorophenyl moiety
Properties
Molecular Formula |
C20H21FN2O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H21FN2O4S/c1-12(2)23-14(4)13(3)18(19(23)22-20(24)17-6-5-11-27-17)28(25,26)16-9-7-15(21)8-10-16/h5-12H,1-4H3,(H,22,24) |
InChI Key |
MXZRICOWRWMAKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrrole derivative with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a 1,4-dicarbonyl compound under acidic or basic conditions.
Coupling of the Pyrrole and Furan Rings: The final step involves coupling the pyrrole and furan rings through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products
Oxidation: Pyrrole N-oxides.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl ring.
Scientific Research Applications
Research indicates that N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide exhibits various biological activities:
Anticancer Properties
Studies have demonstrated that this compound can inhibit the growth of cancer cells. For instance, it has shown promising results in assays against several human tumor cell lines, indicating its potential as an anticancer agent. The mechanism of action may involve the disruption of cell cycle progression or induction of apoptosis in malignant cells.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary tests have indicated efficacy against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
Applications in Medicinal Chemistry
This compound is being investigated for its applications in:
- Drug Design : Its unique structure allows for modifications that could enhance bioactivity or reduce side effects.
- Targeted Therapy : The specificity of its action on cancer cells positions it as a candidate for targeted cancer therapies.
- Combination Therapies : Its potential synergistic effects with other therapeutic agents could lead to more effective treatment regimens.
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | In vitro tests showed significant inhibition of cell proliferation in breast cancer cell lines. |
| Study 2 | Antimicrobial Efficacy | Demonstrated activity against Staphylococcus aureus, suggesting potential for antibiotic development. |
| Study 3 | Structure–Activity Relationship (SAR) | Modifications to the furan ring improved potency against specific cancer types. |
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The fluorophenyl moiety may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-{3-[(4-methylphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide imparts unique electronic properties, potentially enhancing its biological activity and selectivity compared to its analogs. The combination of the pyrrole and furan rings also contributes to its distinct chemical behavior and reactivity.
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 444.5 g/mol. The compound features a furan ring, a pyrrole moiety, and a sulfonyl group, contributing to its chemical reactivity and biological activity .
Protein Kinase Modulation
Preliminary studies indicate that this compound may modulate protein kinase activity, which is crucial for regulating various cellular processes such as proliferation and apoptosis. This modulation could make it a candidate for cancer therapy, particularly in cancers driven by dysregulated kinase activity .
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results against the MCF7 breast cancer cell line with an IC50 value indicating effective inhibition of cell growth .
Table 1: Cytotoxic Effects on Cancer Cell Lines
These findings suggest that the compound not only inhibits cell growth but may also induce apoptosis in sensitive cell lines.
Antibacterial Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound possesses antibacterial activity. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
Future Directions in Research
Further research is needed to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and mechanisms of action will be crucial in determining its viability as a therapeutic agent.
Potential Applications
Given its dual activity as an anticancer and antibacterial agent, this compound could be developed for use in combination therapies that target multiple pathways involved in cancer progression and infection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
